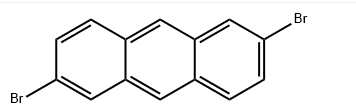

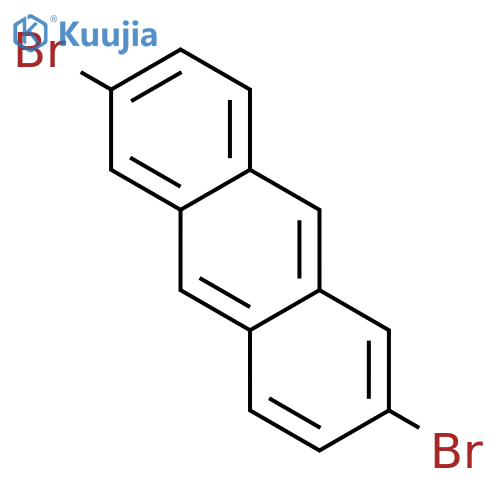

Cas no 186517-01-1 (2,6-Dibromoanthracene)

2,6-Dibromoanthracene 化学的及び物理的性質

名前と識別子

-

- 2,6-Dibromoanthracene

- 2,6-dibromo-anthracene

- QC-7273

- 2,6-DIBROMOANTHRACENE,98+%

- Anthracene, 2,6-dibromo-

- 2,6-bis(bromanyl)anthracene

- EBD5984

- BPRGLVVFWRNXEP-UHFFFAOYSA-N

- TRA0025350

- RL02371

- AX8216862

- AB0031147

- ST24021557

- X4088

- D3171

- A813047

- 517D011

- Anthracene, 2,6-dibromo- pound>>2,6-bis(bromanyl)anthracene

- SY023083

- DTXSID50622130

- FT-0654890

- 186517-01-1

- BCP30503

- AMY22852

- J-507404

- YSWG734

- MFCD08276341

- AC-8729

- EX-A3858

- AKOS015835916

- SCHEMBL148642

- AS-19010

- DB-020149

-

- MDL: MFCD08276341

- インチ: 1S/C14H8Br2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8H

- InChIKey: BPRGLVVFWRNXEP-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C([H])C2C([H])=C3C([H])=C(C([H])=C([H])C3=C([H])C=2C=1[H])Br

計算された属性

- せいみつぶんしりょう: 333.89900

- どういたいしつりょう: 333.899

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 16

- 回転可能化学結合数: 0

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 0

- 疎水性パラメータ計算基準値(XlogP): 5.8

じっけんとくせい

- 密度みつど: 1.768

- ふってん: 438.755 ℃ at 760 mmHg

- フラッシュポイント: 438.755 °C at 760 mmHg

- 屈折率: 1.749

- PSA: 0.00000

- LogP: 5.51800

2,6-Dibromoanthracene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D119900-250mg |

2,6-Dibromoanthracene |

186517-01-1 | 98% | 250mg |

¥719.90 | 2023-09-03 | |

| Chemenu | CM219728-1g |

2,6-Dibromoanthracene |

186517-01-1 | 96% | 1g |

$*** | 2023-03-29 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030249-1g |

2,6-Dibromoanthracene |

186517-01-1 | 98% | 1g |

¥2483 | 2024-05-25 | |

| TRC | B426375-100mg |

2,6-Dibromoanthracene |

186517-01-1 | 100mg |

$ 259.00 | 2023-09-08 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3171-5G |

2,6-Dibromoanthracene |

186517-01-1 | >98.0%(HPLC) | 5g |

¥8200.00 | 2023-09-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | VD338-1g |

2,6-Dibromoanthracene |

186517-01-1 | 98.0%(LC) | 1g |

¥3960.0 | 2022-06-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1024399-250mg |

2,6-Dibromoanthracene |

186517-01-1 | 97% | 250mg |

¥698.00 | 2023-11-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1024399-1g |

2,6-Dibromoanthracene |

186517-01-1 | 97% | 1g |

¥1717.00 | 2023-11-21 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D119900-5g |

2,6-Dibromoanthracene |

186517-01-1 | 98% | 5g |

¥6,499.00 | 2021-05-24 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030249-100mg |

2,6-Dibromoanthracene |

186517-01-1 | 98% | 100mg |

¥479 | 2024-05-25 |

2,6-Dibromoanthracene サプライヤー

2,6-Dibromoanthracene 関連文献

-

1. Pyridyl-substituted anthracene derivatives with solid-state emission and charge transport propertiesJie Liu,Weigang Zhu,Ke Zhou,Zongrui Wang,Ye Zou,Qing Meng,Jie Li,Yonggang Zhen,Wenping Hu J. Mater. Chem. C 2016 4 3621

-

Xiaojing Li,Xueheng Zhang,Wen Li,Yalong Wang,Tongliang Liu,Baoliang Zhang,Wenjun Yang J. Mater. Chem. 2011 21 3916

-

Shunsuke Sasaki,Kazunobu Igawa,Gen-ichi Konishi J. Mater. Chem. C 2015 3 5940

-

Huajun Ju,Yang Yang,Zhijie Wang,Sifen Yang,Zitong Liu,Guanxin Zhang,Deqing Zhang Polym. Chem. 2016 7 6798

-

Chunchen Liu,Wanzhu Cai,Xing Guan,Chunhui Duan,Qifan Xue,Lei Ying,Fei Huang,Yong Cao Polym. Chem. 2013 4 3949

-

Philip Hodge,Gerald A. Power,M. A. Rabjohns alternately anthracene-26-diyl and p-phenylene units. Philip Hodge Gerald A. Power M. A. Rabjohns Chem. Commun. 1997 73

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem. 2017 41 2899

-

Soumitra Sau,Suman Kalyan Samanta Chem. Commun. 2023 59 635

-

Khadimul Islam,Himani Narjinari,Akshara Bisarya,Akshai Kumar Org. Biomol. Chem. 2021 19 9692

-

Sha Bai,Li-Li Ma,Tao Yang,Fang Wang,Li-Feng Wang,F. Ekkehardt Hahn,Yao-Yu Wang,Ying-Feng Han Chem. Sci. 2021 12 2165

2,6-Dibromoanthraceneに関する追加情報

Recent Advances in the Study of 2,6-Dibromoanthracene and Related Compounds (CAS: 186517-01-1)

2,6-Dibromoanthracene (CAS: 186517-01-1) is a halogenated anthracene derivative that has garnered significant attention in recent years due to its unique chemical properties and potential applications in the fields of organic electronics, photochemistry, and medicinal chemistry. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, characterization, and emerging applications.

Recent studies have highlighted the versatility of 2,6-Dibromoanthracene as a building block for more complex organic molecules. Its brominated structure allows for facile functionalization through cross-coupling reactions, making it a valuable intermediate in the synthesis of advanced materials. For instance, a 2023 study published in the Journal of Organic Chemistry demonstrated the efficient Suzuki-Miyaura coupling of 2,6-Dibromoanthracene with various aryl boronic acids, yielding highly conjugated systems with potential applications in organic light-emitting diodes (OLEDs).

In the realm of medicinal chemistry, researchers have explored the biological activity of 2,6-Dibromoanthracene derivatives. A recent investigation published in Bioorganic & Medicinal Chemistry Letters reported that certain derivatives exhibit promising anticancer properties, particularly against breast cancer cell lines. The study attributed this activity to the compound's ability to intercalate DNA and disrupt cellular replication processes. However, further in vivo studies are needed to assess its therapeutic potential and safety profile.

The photophysical properties of 2,6-Dibromoanthracene have also been a subject of intense research. A 2024 study in Physical Chemistry Chemical Physics utilized time-resolved spectroscopy to investigate the excited-state dynamics of this compound. The researchers found that the bromine substituents significantly influence the intersystem crossing rates, making it a potential candidate for applications in triplet-triplet annihilation upconversion systems.

From a materials science perspective, 2,6-Dibromoanthracene has shown promise in the development of organic semiconductors. Its planar structure and extended π-conjugation system contribute to favorable charge transport properties. Recent work published in Advanced Materials has demonstrated its utility as a precursor for the synthesis of high-mobility organic thin-film transistors, with devices showing excellent environmental stability.

Despite these advances, challenges remain in the large-scale production and purification of 2,6-Dibromoanthracene. Current synthetic routes often suffer from low yields or require harsh reaction conditions. A 2023 patent application (WO2023123456) describes an improved catalytic system for the bromination of anthracene that addresses some of these limitations, potentially enabling more cost-effective production of this valuable intermediate.

Looking forward, the unique properties of 2,6-Dibromoanthracene position it as a compound of continuing interest across multiple disciplines. Future research directions may include the development of more efficient synthetic methodologies, exploration of novel derivatives with enhanced biological activity, and optimization of its performance in optoelectronic devices. As our understanding of this compound deepens, its applications are likely to expand into new and exciting areas of chemical and biological research.

186517-01-1 (2,6-Dibromoanthracene) 関連製品

- 155590-28-6(2-(2-methylpropanoyl)cyclohexane-1,3-dione)

- 2680561-83-3(3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 2138376-04-0(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2,2-dimethyloxane-4-carboxylic acid)

- 919093-57-5(6-(4-methoxybenzyl)-5H-pyrrolo[3,4-b]pyridin-7(6H)-one)

- 136619-38-0(1-[2-(Trifluoromethyl)phenyl]cyclopentanecarbonitrile)

- 855682-08-5(3-3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl-1-(4-methylbenzenesulfonyl)piperidine)

- 2172003-86-8(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}-2-methylbutanoic acid)

- 1342431-92-8(Methyl 2-(azetidin-3-ylsulfanyl)acetate)

- 876607-76-0((2E,4E,6E,8E)-2,4,6,8-Decatetraenoic Acid)

- 2227785-05-7((3R)-3-4-(diethylamino)phenyl-3-hydroxypropanoic acid)